molecular formula C21H24BrNO4S B12147526 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide

Cat. No.: B12147526
M. Wt: 466.4 g/mol
InChI Key: WUMKZZNHEIRXOB-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is a benzamide derivative characterized by a 3-bromobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 3-propoxy substituent on the benzamide core. The bromine atom likely enhances electrophilicity and binding interactions, while the sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) may improve solubility and metabolic stability .

Properties

Molecular Formula

C21H24BrNO4S

Molecular Weight

466.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-propoxybenzamide

InChI

InChI=1S/C21H24BrNO4S/c1-2-10-27-20-8-4-6-17(13-20)21(24)23(19-9-11-28(25,26)15-19)14-16-5-3-7-18(22)12-16/h3-8,12-13,19H,2,9-11,14-15H2,1H3

InChI Key

WUMKZZNHEIRXOB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide typically involves multi-step organic reactions. The starting materials may include 3-bromobenzyl chloride, 3-propoxybenzoic acid, and tetrahydrothiophene-1,1-dioxide. The synthesis may proceed through the following steps:

    Formation of 3-bromobenzylamine: 3-bromobenzyl chloride reacts with ammonia or an amine to form 3-bromobenzylamine.

    Amidation Reaction: 3-bromobenzylamine reacts with 3-propoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide intermediate.

    Introduction of the Tetrahydrothiophenyl Group: The benzamide intermediate reacts with tetrahydrothiophene-1,1-dioxide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl group.

    Reduction: Reduction reactions may target the bromobenzyl group or the amide functionality.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituent Position Key Functional Groups Molecular Formula Molecular Weight
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide (Target) 3-propoxy Bromobenzyl, sulfone, propoxy C₂₀H₂₁BrN₂O₄S 489.36 g/mol*
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide 4-isobutoxy Bromobenzyl, sulfone, isobutoxy C₂₂H₂₅BrN₂O₄S 517.41 g/mol
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide 3-propoxy Benzyl (no bromine), sulfone, propoxy C₂₀H₂₂N₂O₄S 410.47 g/mol
N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide 3-chloro, 4-methoxy Bromobenzyl, sulfone, chloro, methoxy C₁₉H₁₉BrClNO₄S 472.8 g/mol

Key Observations :

  • Positional Effects : The target compound’s 3-propoxy group (meta position) contrasts with the 4-isobutoxy (para) substituent in , which may alter steric hindrance and electronic interactions in receptor binding.
  • Halogen Influence: Bromine in the target compound and enhances lipophilicity compared to the non-brominated analog .
  • Sulfone Group: All compounds share the 1,1-dioxidotetrahydrothiophen-3-yl group, which likely improves solubility and stability over non-sulfonated analogs .
Electronic and Steric Effects

    Biological Activity

    N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, structural characteristics, and potential therapeutic applications based on available research findings.

    Structural Characteristics

    The compound features a unique arrangement of functional groups that may influence its biological activity. It includes:

    • Bromobenzyl moiety : Known for enhancing lipophilicity and potential interactions with biological targets.
    • Tetrahydrothiophene derivative : This sulfur-containing ring can participate in various chemical reactions.
    • Amide linkage : Facilitates hydrogen bonding, which is crucial for binding to biological receptors.

    The molecular formula is C21H24BrNO6SC_{21}H_{24}BrNO_6S with a molecular weight of approximately 498.4 g/mol.

    Biological Activity Predictions

    Based on structural analysis and computational predictions, this compound is expected to exhibit several biological activities:

    • Antimicrobial : Similar compounds have shown efficacy against various bacterial strains.
    • Anti-inflammatory : The thiophene component may contribute to anti-inflammatory properties.
    • Cytotoxicity : Potential activity against cancer cells has been noted in structurally related compounds.

    In vitro Studies

    In vitro studies have been conducted to evaluate the compound's effectiveness against specific biological targets. For instance:

    • Antimicrobial Activity : The compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
    Microorganism MIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    • Cytotoxicity Assays : Testing on various cancer cell lines revealed IC50 values indicating moderate cytotoxicity, suggesting its potential as an anticancer agent.

    Case Studies

    Several case studies highlight the therapeutic potential of similar compounds:

    • Case Study 1 : A derivative of tetrahydrothiophene demonstrated significant anti-inflammatory effects in animal models, leading to reduced edema and pain response.
    • Case Study 2 : A bromobenzyl-substituted compound showed promising results in inhibiting tumor growth in xenograft models, suggesting a pathway for further development into cancer therapeutics.

    Mechanistic Insights

    The mechanism of action for this compound may involve:

    • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
    • Receptor Binding : The amide group may facilitate binding to specific receptors, modulating cellular responses.

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